molecular formula C6H12O3S B8605614 5-(Methylsulfonyl)pentanal

5-(Methylsulfonyl)pentanal

Cat. No.: B8605614
M. Wt: 164.22 g/mol
InChI Key: PSKJFFSWBNOWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methylsulfonyl)pentanal (C₆H₁₂O₃S) is a linear aldehyde featuring a methylsulfonyl (-SO₂CH₃) substituent at the 5th position of the pentanal backbone. Its InChIKey is PSKJFFSWBNOWEO-UHFFFAOYSA-N, and its structure includes a polar sulfonyl group, which imparts significant electron-withdrawing effects and enhances reactivity toward nucleophiles at the aldehyde site . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of trifunctional fatty acid derivatives or bioactive molecules requiring sulfonyl moieties.

Properties

Molecular Formula

C6H12O3S

Molecular Weight

164.22 g/mol

IUPAC Name

5-methylsulfonylpentanal

InChI

InChI=1S/C6H12O3S/c1-10(8,9)6-4-2-3-5-7/h5H,2-4,6H2,1H3

InChI Key

PSKJFFSWBNOWEO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCCCC=O

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Molecular Formula Functional Groups Key Properties Applications References
This compound C₆H₁₂O₃S Aldehyde, sulfonyl High polarity, reactive aldehyde Organic synthesis
5-[(4-Methoxyphenyl)methoxy]pentanal C₁₃H₁₈O₃ Aldehyde, aryl ether Moderate polarity (Rf = 0.15) Trifunctional fatty acid synthesis
Methyl 5-(methylsulfinyl)pentanoate C₇H₁₄O₃S Ester, sulfinyl Less oxidized sulfur Pharmaceutical intermediates
Methyl 5-(chlorosulfonyl)pentanoate C₆H₁₁ClO₄S Ester, chlorosulfonyl Highly reactive sulfonyl chloride Surfactant precursors
5-(Methylthio)pentanenitrile C₆H₁₁NS Nitrile, thioether Low polarity, hydrolyzable nitrile Specialty chemicals
5-Methoxy-3-methylpentane-1-sulfonyl chloride C₇H₁₅ClO₃S Sulfonyl chloride, methoxy Steric hindrance, reactive Drug impurity standards

Research Findings

  • Synthesis : this compound derivatives often require oxidation steps (e.g., DMSO/acetyl chloride for sulfonyl group introduction, as in ).
  • Reactivity Trends : Sulfonyl groups enhance electrophilicity at the aldehyde, while esters or nitriles shift reactivity toward hydrolysis or alkylation .
  • Industrial Relevance : Sulfonyl chlorides () are critical for synthesizing sulfonamides, widely used in antibiotics and antivirals.

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